molecular formula C25H25N5O4S B2552042 ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 955781-17-6

ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2552042
CAS No.: 955781-17-6
M. Wt: 491.57
InChI Key: DJNVUXJAJPFVRP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a pyrazolo[3,4-d]pyridazinone core linked to a tetrahydrobenzo[b]thiophene moiety via an acetamido bridge. Its structural complexity arises from the fusion of a pyridazinone ring (with a 4-methyl and 7-oxo substituent) and a phenyl group at the pyrazole nitrogen. The tetrahydrobenzo[b]thiophene component contributes to its lipophilicity, while the ethyl carboxylate group enhances solubility in organic solvents .

Properties

IUPAC Name

ethyl 2-[[2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S/c1-3-34-25(33)21-17-11-7-8-12-19(17)35-23(21)27-20(31)14-29-24(32)22-18(15(2)28-29)13-26-30(22)16-9-5-4-6-10-16/h4-6,9-10,13H,3,7-8,11-12,14H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNVUXJAJPFVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CN3C(=O)C4=C(C=NN4C5=CC=CC=C5)C(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound and its derivatives.

Structure and Synthesis

The compound features a pyrazolo[3,4-d]pyridazine core linked to a tetrahydrobenzo[b]thiophene moiety. The synthesis typically involves multi-step organic reactions including cyclization and functional group modifications to achieve the desired structure. Notably, the introduction of various substituents on the pyrazole and benzo[b]thiophene rings can significantly influence biological activity.

Biological Activity Overview

Research indicates that derivatives of the pyrazolo[3,4-d]pyridazine scaffold exhibit a broad spectrum of biological activities:

  • Antitumor Activity : Several studies have demonstrated that compounds containing the pyrazolo[3,4-d]pyridazine structure exhibit potent antitumor effects. For instance, derivatives have shown significant inhibition of tumor cell proliferation in various cancer cell lines (e.g., HepG2 and MCF-7), with IC50 values ranging from 6 to 50 µM .
  • Inhibition of Kinase Activity : The compound's derivatives have been evaluated for their ability to inhibit fibroblast growth factor receptors (FGFRs) and vascular endothelial growth factor receptor 2 (VEGFR-2). For example, certain derivatives displayed IC50 values as low as 0.039 μM against VEGFR-2 .
  • Antiviral Properties : Some pyrazolo[3,4-d]pyridazine derivatives have been tested for antiviral activity against Zika virus (ZIKV), revealing promising results in vitro .

Case Study 1: Antitumor Efficacy

A study synthesized a series of pyrazolo[3,4-d]pyridazinone derivatives and evaluated their antitumor efficacy in xenograft models. Compound 10h showed a tumor growth inhibition (TGI) of 91.6% at a dosage of 50 mg/kg in an FGFR1-amplified NCI-H1581 model. This highlights the potential for these compounds in cancer therapy targeting specific growth factor pathways .

Case Study 2: VEGFR Inhibition

In another study focusing on VEGFR inhibition, compounds derived from the pyrazolo[3,4-d]pyridazine scaffold were shown to significantly inhibit VEGF signaling pathways. The best-performing compound exhibited a reduction in VEGF protein expression levels by over 72%, outperforming established drugs like sorafenib .

Data Tables

CompoundActivity TypeIC50 Value (µM)Reference
Compound 10hAntitumor (NCI-H1581)50
Compound 25mVEGFR-2 Inhibition0.039
Pyrazolo DerivativeZIKV InhibitionNot specified

Scientific Research Applications

Biological Activities

Research indicates that ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibits diverse biological activities:

  • Anticancer Properties : The compound has shown significant cytotoxic effects against various cancer cell lines by inhibiting cyclin-dependent kinase 2 (CDK2), which plays a critical role in cell cycle regulation .
  • Anti-inflammatory Effects : Studies have demonstrated its potential to reduce inflammation through modulation of signaling pathways involved in inflammatory responses .

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted that compounds similar to ethyl 2-(2-(4-methyl-7-oxo... exhibited strong cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the inhibition of CDK2 activity leading to cell cycle arrest .
  • Anti-inflammatory Studies : Another research focused on the anti-inflammatory properties of related pyrazolo compounds. It was found that these compounds significantly reduced inflammation in animal models by inhibiting specific cytokines involved in the inflammatory process .
  • Pharmacokinetics and Drug-Likeness : In silico studies have shown favorable pharmacokinetic properties for this compound, indicating good absorption and distribution characteristics which are essential for its development as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with several classes of heterocyclic derivatives. Below is a detailed comparison based on synthesis, physicochemical properties, and biological relevance.

Table 1: Key Structural Analogs and Their Properties

Compound Name Core Structure Substituents/Modifications Solubility (Key Solvents) Melting Point (°C) Biological Activity (If Reported) Reference
Ethyl 2-(2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Target) Pyrazolo[3,4-d]pyridazinone + tetrahydrobenzo[b]thiophene 4-Methyl, 7-oxo, phenyl, acetamido bridge, ethyl carboxylate Moderate (THF, DMSO) Not reported Hypothesized kinase inhibition
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl, cyano, diethyl carboxylate Low (DCM, THF) 243–245 Not reported
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Pyrazolo[3,4-c]pyridine 4-Methoxyphenyl, 2-oxopiperidinyl, ethyl carboxylate High (THF, water mixtures) Not reported Anticoagulant (Apixaban analog)
4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (3) Pyrazolo[3,4-b]pyridine Aryl, methyl, phenyl, cyano Moderate ([bmim][BF4], ethanol) Not reported Not reported

Key Observations:

Synthetic Methods: The target compound likely employs a multi-step synthesis involving cyclocondensation (as seen in pyrazolo[3,4-b]pyridines using [bmim][BF4] ionic liquids and FeCl₃ catalysts) . In contrast, tetrahydroimidazo[1,2-a]pyridines (e.g., 1l) are synthesized via one-pot reactions with nitroaryl aldehydes and ethyl cyanoacetate, emphasizing regioselectivity .

Biological Relevance: Pyrazolo[3,4-c]pyridine derivatives (e.g., Apixaban analogs) are clinically validated anticoagulants targeting Factor Xa, suggesting the target compound could share similar protease inhibition mechanisms .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step protocols, including:

  • Precursor selection : Use pyrazolo[3,4-d]pyridazine derivatives as intermediates (e.g., 4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl acetamide) .
  • Cyclization : Employ catalysts like piperidine or acetic acid under reflux conditions to form the pyridazine ring .
  • Coupling reactions : Use carbodiimide-based coupling agents (e.g., DCC) to attach the tetrahydrobenzo[b]thiophene moiety .

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC.
  • Adjust solvent polarity (e.g., THF/water mixtures) to improve solubility .

Q. Table 1. Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference
Pyridazine FormationPiperidine, reflux, 6h68
Acetamide CouplingDCC, DMAP, CH₂Cl₂, rt, 12h72

Q. Which spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to distinguish pyrazolo-pyridazine (δ 7.5–8.2 ppm for aromatic protons) and tetrahydrobenzo[b]thiophene (δ 2.1–3.0 ppm for methylene groups) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., benzylidene substituents in analogous compounds show planarity deviations ≤0.004 Å) .
  • HRMS : Confirm molecular weight with <5 ppm error (e.g., [M+H]+ calculated for C₂₅H₂₃N₅O₄S: 490.1501; observed: 490.1498) .

Q. Table 2. Key NMR Assignments for Analogous Structures

Proton Environmentδ (ppm)Carbon Environmentδ (ppm)
Pyridazine C-H8.1C=O (ester)167.2
Thiophene CH₂2.8N-Acetyl169.5

Advanced Research Questions

Q. How can low yields in the final cyclization step be addressed?

Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Catalyst Screening : Replace traditional bases with DBU (1,8-diazabicycloundec-7-ene) to enhance reaction efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 6h reflux) while maintaining yields >70% .
  • Purification : Use column chromatography with gradient elution (hexane/EtOAc) to isolate the product from dimeric byproducts .

Q. How should researchers resolve contradictions in solubility data across studies?

Methodological Answer: Discrepancies often stem from:

  • Polymorphism : Crystallize the compound in different solvents (e.g., DMF vs. EtOH) to assess polymorphic forms .
  • pH-Dependent Solubility : Test solubility in buffered solutions (pH 1–10) to identify optimal conditions for biological assays .
  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vitro studies .

Q. Table 3. Solubility Comparison in Common Solvents

SolventSolubility (mg/mL)Study 1 Study 2
DMSO25.322.1
Methanol8.912.4

Q. What computational approaches predict bioactivity against kinase targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., pyridazine core forms hydrogen bonds with kinase hinge regions) .
  • MD Simulations : Run 100-ns simulations to assess binding stability (RMSD <2.0 Å indicates stable ligand-protein complexes) .
  • QSAR Models : Corporate descriptors like logP and topological polar surface area (TPSA) to predict ADMET properties .

Q. How can regioselectivity challenges in functionalization be mitigated?

Methodological Answer:

  • Protecting Groups : Temporarily block reactive sites (e.g., Boc-protection of amines) during acetamide coupling .
  • Directed Metalation : Use Pd-catalyzed C-H activation to direct substitutions to the pyridazine C-3 position .

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